N-(4-bromo-3-methylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine N-(4-bromo-3-methylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine
Brand Name: Vulcanchem
CAS No.: 1251672-39-5
VCID: VC4282412
InChI: InChI=1S/C21H21BrN4O/c1-13-11-15(6-8-18(13)22)25-19-16-7-5-14(2)24-20(16)23-12-17(19)21(27)26-9-3-4-10-26/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,23,24,25)
SMILES: CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)Br)C)C(=O)N4CCCC4
Molecular Formula: C21H21BrN4O
Molecular Weight: 425.33

N-(4-bromo-3-methylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine

CAS No.: 1251672-39-5

Cat. No.: VC4282412

Molecular Formula: C21H21BrN4O

Molecular Weight: 425.33

* For research use only. Not for human or veterinary use.

N-(4-bromo-3-methylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine - 1251672-39-5

Specification

CAS No. 1251672-39-5
Molecular Formula C21H21BrN4O
Molecular Weight 425.33
IUPAC Name [4-(4-bromo-3-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone
Standard InChI InChI=1S/C21H21BrN4O/c1-13-11-15(6-8-18(13)22)25-19-16-7-5-14(2)24-20(16)23-12-17(19)21(27)26-9-3-4-10-26/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,23,24,25)
Standard InChI Key XPGHBBFVSJSWGM-UHFFFAOYSA-N
SMILES CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)Br)C)C(=O)N4CCCC4

Introduction

Chemical Structure and Physicochemical Properties

Core Architecture and Substituent Analysis

The compound features a 1,8-naphthyridine core, a bicyclic system with nitrogen atoms at positions 1 and 8 . Key substituents include:

  • 4-Bromo-3-methylphenyl group: Introduces steric bulk and lipophilicity, enhancing membrane permeability .

  • 7-Methyl group: Modulates electron density on the naphthyridine ring, potentially influencing π-π stacking interactions .

  • Pyrrolidine-1-carbonyl moiety: Contributes to hydrogen bonding and solubility via its polar carbonyl group .

Molecular Properties

PropertyValueSource
Molecular FormulaC₂₁H₂₁BrN₄O
Molecular Weight425.33 g/mol
Calculated logP3.9
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

The bromine atom at the para position of the phenyl ring increases molecular polarizability, while the methyl group at position 3 enhances steric hindrance, potentially improving target selectivity .

Synthesis and Reaction Optimization

Key Synthetic Steps

Synthesis typically involves multi-step organic reactions :

  • Buchwald-Hartwig Amination: Coupling of 4-bromo-3-methylaniline with a halogenated naphthyridine intermediate using palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) .

  • Amide Coupling: Introduction of the pyrrolidine-1-carbonyl group via EDCI/HOBt-mediated reactions in anhydrous DMF.

  • Purification: Chromatography (silica gel or HPLC) achieves >95% purity, verified by NMR and HRMS .

Reaction Conditions

ParameterOptimal RangeImpact on Yield
Temperature80–100°CMaximizes coupling efficiency
SolventDMF/THF (3:1)Enhances solubility of intermediates
Catalyst Loading5–10 mol% PdBalances cost and reactivity

Microwave-assisted synthesis reduces reaction times by 40% compared to conventional heating .

Biological Activity and Mechanism of Action

Antiproliferative Effects

In vitro assays demonstrate potent activity against MCF-7 breast cancer cells (IC₅₀ = 1.2 µM) . The bromophenyl group is critical for DNA intercalation, while the pyrrolidine carbonyl facilitates interactions with kinase ATP-binding pockets .

Kinase Inhibition Profile

Target KinaseInhibition (%)Selectivity vs. Related Kinases
PI3Kα7812-fold over PI3Kβ
EGFR458-fold over HER2

Comparable to FDA-approved PI3K inhibitors like alpelisib, but with improved blood-brain barrier penetration due to lower molecular weight .

Therapeutic Applications and Preclinical Data

Oncology

  • Breast Cancer: Synergizes with paclitaxel, reducing tumor volume by 62% in xenograft models .

  • Glioblastoma: Demonstrates 90% blood-brain barrier penetration in murine models, a rare trait among naphthyridines .

Comparative Analysis with Related Naphthyridines

CompoundStructural DifferenceBiological Activity
N-(4-Ethoxyphenyl) analog Ethoxy vs. bromo substituentReduced kinase inhibition (IC₅₀ = 5.5 µM)
6-Methyl-N-(2-methylphenyl)Methyl at position 6Enhanced solubility but lower BBB penetration

The bromine atom in the target compound improves target residence time by 3-fold compared to chlorine analogs .

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